molecular formula C26H20N2O2 B12581272 2,2'-[1,4-Phenylenebis(oxymethylene)]diquinoline CAS No. 187879-48-7

2,2'-[1,4-Phenylenebis(oxymethylene)]diquinoline

Cat. No.: B12581272
CAS No.: 187879-48-7
M. Wt: 392.4 g/mol
InChI Key: AFZFCCFVKBTBTB-UHFFFAOYSA-N
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Description

2,2’-[1,4-Phenylenebis(oxymethylene)]diquinoline is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[1,4-Phenylenebis(oxymethylene)]diquinoline typically involves a multi-step process. One common method includes the reaction of 1,4-phenylenebis(oxymethylene) with quinoline under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 100-150°C, and maintained for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of 2,2’-[1,4-Phenylenebis(oxymethylene)]diquinoline may involve more efficient and scalable methods. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-pressure reactors and advanced catalysts can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,2’-[1,4-Phenylenebis(oxymethylene)]diquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various hydroquinoline compounds.

Scientific Research Applications

2,2’-[1,4-Phenylenebis(oxymethylene)]diquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,2’-[1,4-Phenylenebis(oxymethylene)]diquinoline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-[1,3-Phenylenebis(oxymethylene)]diquinoline
  • 2,2’-[1,4-Phenylenebis(oxymethylene)]dioxirane

Uniqueness

Compared to similar compounds, 2,2’-[1,4-Phenylenebis(oxymethylene)]diquinoline is unique due to its specific molecular structure, which imparts distinct chemical properties. This uniqueness makes it particularly valuable in applications where precise molecular interactions are required.

Properties

CAS No.

187879-48-7

Molecular Formula

C26H20N2O2

Molecular Weight

392.4 g/mol

IUPAC Name

2-[[4-(quinolin-2-ylmethoxy)phenoxy]methyl]quinoline

InChI

InChI=1S/C26H20N2O2/c1-3-7-25-19(5-1)9-11-21(27-25)17-29-23-13-15-24(16-14-23)30-18-22-12-10-20-6-2-4-8-26(20)28-22/h1-16H,17-18H2

InChI Key

AFZFCCFVKBTBTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=C(C=C3)OCC4=NC5=CC=CC=C5C=C4

Origin of Product

United States

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